MCM2 protein, fungal
Description
Overview of Eukaryotic DNA Replication Initiation and Progression.
Initiation begins with the recognition of origins of replication by the Origin Recognition Complex (ORC). libretexts.orgmdpi.comwikipedia.org Following ORC binding, other proteins, including Cdc6 and Cdt1, are recruited, leading to the loading of the MCM2-7 complex onto the DNA. mdpi.comnih.gov This forms the pre-replicative complex (pre-RC), which licenses the origin for replication. mdpi.comwikipedia.orgnih.gov During the S phase, a subset of these licensed origins is activated, and the MCM2-7 complex, in conjunction with other factors like Cdc45 and GINS, forms the active replicative helicase, known as the CMG (Cdc45-MCM-GINS) complex. mdpi.comnih.govnih.govmdpi.com The CMG complex unwinds the DNA double helix, creating replication forks that move bidirectionally. libretexts.orgwikipedia.orgmdpi.com DNA polymerases then synthesize new DNA strands using the unwound parental strands as templates. libretexts.orgwikipedia.org
The MCM2-7 Complex as the Core Replicative Helicase in Eukaryotes.
The MCM2-7 complex is a heterohexamer composed of six distinct but related proteins: Mcm2, Mcm3, Mcm4, Mcm5, Mcm6, and Mcm7. nih.govwikipedia.orguniprot.orgresearchgate.netebi.ac.ukannualreviews.org This complex is the core component of the replicative helicase in eukaryotes, responsible for unwinding the DNA ahead of the replication fork. nih.govwikipedia.orgresearchgate.netebi.ac.uk The MCM2-7 complex is essential for both the initiation and elongation phases of DNA replication. wikipedia.orguniprot.org It functions as a molecular motor that utilizes ATP binding and hydrolysis to fuel the unwinding process. researchgate.netebi.ac.uk While the MCM2-7 complex is loaded onto origins as an inactive double hexamer during the G1 phase, it becomes activated in S phase upon association with Cdc45 and GINS to form the functional CMG helicase. wikipedia.orgnih.govnih.govmdpi.comresearchgate.net
Historical Context of MCM Protein Discovery, with Emphasis on Fungal Systems.
The MCM proteins were first identified in the budding yeast Saccharomyces cerevisiae through genetic screens designed to find mutants defective in the maintenance of minichromosomes. wikipedia.orgyeastgenome.orgusc.edunih.gov These screens identified several mcm mutants, including mcm2, mcm3, and mcm5, highlighting their importance in DNA replication initiation. wikipedia.orgyeastgenome.org Later, other MCM proteins (Mcm4, Mcm6, and Mcm7) were identified in yeasts and other eukaryotes based on homology. wikipedia.org The name "minichromosome maintenance" reflects the phenotype observed in the initial yeast mutants. wikipedia.orgusc.edunih.gov Fungal systems, particularly S. cerevisiae and Schizosaccharomyces pombe, have been instrumental in the discovery and characterization of MCM proteins and the broader DNA replication machinery due to their genetic tractability and conserved replication mechanisms. pnas.orgnih.govresearchgate.net
Unique Aspects of DNA Replication Machinery in Fungi.
While the core DNA replication machinery, including the MCM2-7 complex, is largely conserved across eukaryotes, there can be some unique aspects in fungal systems. For instance, in S. cerevisiae and closely related yeasts, replication origins are typically AT-rich and have relatively well-defined sequence requirements, which facilitated the initial genetic screens for replication factors like the MCMs. mdpi.comwikipedia.org In contrast, origins in other eukaryotes, including some other fungi like Schizosaccharomyces pombe and higher organisms, are less defined in terms of sequence. mdpi.comwikipedia.orgpnas.org Fungi generally possess the six core MCM2-7 proteins, whereas some metazoans also have MCM8 and MCM9, which play roles in processes like DNA repair and recombination. ebi.ac.uknih.gov Studies in fungi have also provided insights into the evolutionary diversification of DNA replication machinery within eukaryotes. researchgate.netelifesciences.org
Properties
CAS No. |
139247-49-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Synonyms |
MCM2 protein, fungal |
Origin of Product |
United States |
Genomic Organization and Transcriptional Regulation of Fungal Mcm2 Orthologs
Identification and Gene Locus of MCM2 in Model Fungal Organisms (e.g., Saccharomyces cerevisiae, Schizosaccharomyces pombe)
In Saccharomyces cerevisiae (budding yeast), the MCM2 gene is an essential gene located on the left arm of chromosome II. yeastgenome.orgnih.gov It is situated near the telomere, between the NCL1 and PIM1 genes. yeastgenome.org The coding sequence for S. cerevisiae MCM2 is 2607 nucleotides long. yeastgenome.org
In Schizosaccharomyces pombe (fission yeast), the MCM2 gene is also essential and is known by the synonyms cdc19 and nda1. biologists.compombase.org The cdc19+ gene in S. pombe encodes a structural homologue of the S. cerevisiae MCM2 protein. biologists.com The mcm2 gene in S. pombe is located on chromosome II, specifically at genomic location 1191208..1194142 on the reverse strand. pombase.org
Both S. cerevisiae and S. pombe MCM2 proteins are part of the six-member MCM family, which forms a heteromeric complex crucial for DNA replication initiation. yeastgenome.orgmolbiolcell.org
Table 1: MCM2 Gene Locus in Model Fungal Organisms
| Organism | Gene Name | Synonyms | Chromosome | Location | Essential |
| Saccharomyces cerevisiae | MCM2 | YBL023C | II | Left arm, near telomere | Yes |
| Schizosaccharomyces pombe | mcm2 | cdc19, nda1 | II | 1191208..1194142 (reverse) | Yes |
Transcriptional Control Mechanisms Governing Fungal MCM2 Gene Expression
Transcriptional regulation of MCM2 gene expression in fungi is linked to the cell cycle, particularly the G1-S transition, as the MCM2-7 complex is loaded onto replication origins during G1 phase. yeastgenome.org While the MCM2-7 proteins are constitutively present in actively proliferating cells, their association with chromatin is cell cycle-regulated. molbiolcell.org
In S. pombe, the cdc19+ gene is constitutively expressed throughout the cell cycle. biologists.com However, the activity and localization of the MCM complex, including Mcm2p, are regulated by mechanisms such as phosphorylation and nuclear exclusion later in the cell cycle. yeastgenome.orgmolbiolcell.org
In S. cerevisiae, the MCM2 promoter is known to be bound by transcription factors such as Med2p and Msn2p in response to heat stress, suggesting a role for environmental cues in influencing MCM2 expression or the regulation of its promoter activity. yeastgenome.org
Regulatory Elements and Promoter Analysis of Fungal MCM2
Promoter regions of genes contain regulatory elements that bind transcription factors, influencing gene expression levels. In S. cerevisiae, analysis of the MCM2 promoter has identified binding sites for Med2p and Msn2p. yeastgenome.org These findings suggest that the transcriptional regulation of MCM2 can be influenced by stress responses, such as heat. yeastgenome.org
In S. pombe, the mcm2 promoter contains a PCB (presumably a cell cycle box) element. pombase.org This aligns with the essential role of MCM2 in DNA replication, which is tightly coordinated with the cell cycle.
Analysis of fungal cis-regulatory networks indicates that specific hypotheses about transcriptional regulation can be derived from genome sequence analysis, including the identification of transcription factor binding sites in promoter regions. biorxiv.org While detailed promoter analysis specifically for fungal MCM2 across various conditions is extensive, the identified elements like those bound by Med2p and Msn2p in S. cerevisiae and the PCB element in S. pombe highlight the presence of specific sequences that likely contribute to the observed transcriptional patterns. yeastgenome.orgpombase.org
mRNA Processing and Stability of Fungal MCM2 Transcripts
Information specifically on the mRNA processing and stability of fungal MCM2 transcripts is less extensively detailed in the provided search results compared to genomic organization and transcriptional control. However, general insights into mRNA processing in S. cerevisiae are available. uniprot.org While one search result mentions "mRNA processing" in the context of MCM2 expression data in S. cerevisiae, it refers to a dataset rather than providing specific details on the processing or stability mechanisms of the MCM2 transcript itself. yeastgenome.org
Studies in mammalian cells suggest that MCM mRNA levels can be regulated post-transcriptionally, potentially involving small RNA regulatory pathways to maintain stoichiometry of the MCM complex. nih.gov While this is in mammalian systems, it suggests that post-transcriptional control mechanisms could also play a role in regulating fungal MCM2 levels. Further research would be needed to elucidate the specific mRNA processing events and stability determinants affecting fungal MCM2 transcripts.
Molecular Architecture and Assembly of Fungal Mcm2 Containing Complexes
Subunit Composition and Stoichiometry of the Fungal MCM2-7 Heterohexamer.
The fungal MCM2-7 complex is a heterohexamer composed of six distinct protein subunits: Mcm2, Mcm3, Mcm4, Mcm5, Mcm6, and Mcm7. yeastgenome.orgyeastgenome.org Each of these subunits is essential for viability in Saccharomyces cerevisiae. yeastgenome.org The complex typically exists as a stable physical association of these six subunits, even in the absence of exogenous ATP, and represents a heterohexamer with a molecular weight of approximately 600 kDa. asm.orgembopress.org Biochemical analyses, including coimmunoprecipitation and gel filtration, support a 1:1:1:1:1:1 stoichiometry for the six subunits within the complex. asm.orgembopress.orgpnas.org
While the MCM2-7 complex primarily functions as a heterohexamer, early fractionation studies sometimes identified subcomplexes containing subsets of the MCM proteins, such as MCM2/4/6/7, MCM3/5, and MCM4/6/7. asm.orgembopress.org However, evidence suggests that the heterohexameric MCM2-7 complex is the physiologically relevant form that productively binds to chromatin. embopress.orguniprot.org
| Subunit | Stoichiometry in Heterohexamer | Essential for Viability (S. cerevisiae) |
| Mcm2 | 1 | Yes |
| Mcm3 | 1 | Yes |
| Mcm4 | 1 | Yes |
| Mcm5 | 1 | Yes |
| Mcm6 | 1 | Yes |
| Mcm7 | 1 | Yes |
Structural Organization of the Fungal MCM2-7 Ring and Subcomplexes.
The fungal MCM2-7 complex forms a ring-shaped, toroidal structure with a central channel capable of encircling double-stranded DNA. asm.orgpnas.orgoup.com This ring structure is similar to that observed in archaeal MCM proteins and other AAA+ proteins. asm.org Cryo-electron microscopy (cryo-EM) studies have provided detailed insights into the structural organization of the S. cerevisiae MCM2-7 double hexamer on DNA, revealing a zigzag arrangement of the DNA within the central channel. pnas.orgspecklab.com
Within the hexameric ring, the subunits are arranged in a specific order. Studies utilizing association analyses have suggested a potential subunit arrangement, often depicted as a ring where each subunit contacts two neighbors. asm.org The Mcm2/Mcm5 interface has been noted as potentially more labile compared to other interfaces within the complex. asm.org This interface is significant as it is thought to serve as the DNA entry gate during helicase loading. pnas.orgspecklab.comspecklab.com
While the full heterohexamer is the primary functional unit, certain subcomplexes have shown limited helicase activity in vitro, such as the MCM4/6/7 complex. uniprot.orgmdpi.com However, the Mcm2 subunit has been shown to inhibit the in vitro helicase activity of the MCM4/6/7 subcomplex, further supporting the notion that the regulated activity occurs within the context of the complete MCM2-7 heterohexamer. uniprot.org
Sequential Assembly of the Fungal Pre-Replication Complex (pre-RC) and MCM2 Integration.
The assembly of the pre-replicative complex (pre-RC) in fungi is a highly regulated process that occurs during the G1 phase of the cell cycle, licensing origins for DNA replication. yeastgenome.orgspecklab.comebi.ac.uk This sequential assembly involves the ordered recruitment of several key factors, with the MCM2-7 complex being a central component. yeastgenome.orgmdpi.com
The process begins with the binding of the Origin Recognition Complex (ORC), a six-subunit complex (Orc1-6), to replication origins on the DNA. ebi.ac.ukmicropublication.orgwikipedia.org In budding yeast, ORC binds in an ATP-dependent manner to autonomously replicating sequences (ARS). wikipedia.orgharvard.edu Following ORC binding, Cdc6 is recruited to the origin, forming an ORC-Cdc6 complex. specklab.comebi.ac.uknih.gov This complex acts as a platform for the subsequent loading of the MCM2-7 helicase. specklab.comwikipedia.org
The MCM2-7 complex is recruited to the ORC-Cdc6-DNA complex through interaction with the licensing factor Cdt1 (also known as Tah11 in S. cerevisiae). specklab.comebi.ac.ukwikipedia.org Cdt1 forms a complex with the MCM2-7 hexamer in the cytoplasm and is required for its nuclear import in budding yeast. nih.gov The interaction between Cdt1 and MCM2-7 involves specific domains, including the C-terminal domains of Cdt1 and Mcm6. nih.gov
Initially, one Cdt1-bound MCM2-7 hexamer is recruited to the ORC-Cdc6 complex, forming an intermediate known as the ORC-Cdc6-Cdt1-MCM2-7 (OCCM) complex. specklab.commicropublication.orgnih.govnih.gov Structural studies of the S. cerevisiae OCCM complex on DNA have shown that flexible winged-helix domains (WHDs) within the MCM2-7 complex engage with ORC-Cdc6. nih.gov Cdt1 in this complex embraces Mcm2, Mcm4, and Mcm6, interacting with nearly half of the MCM hexamer. nih.gov The Cdt1 C-terminal domain extends to the Mcm6 WHD, which in turn binds the Orc4 WHD. nih.gov
ATP hydrolysis by both Orc1 and Cdc6 is important for the progression of pre-RC assembly and the release of Cdt1, leading to the formation of an ORC-Cdc6-MCM2-7 (OCM) complex. specklab.comnih.govnih.gov The OCM complex is then competent for the recruitment of a second MCM2-7 hexamer, ultimately leading to the formation of the MCM double hexamer. specklab.comnih.gov MCM2 is an integral part of the MCM2-7 hexamer throughout these assembly steps, its presence being essential for the formation of the functional complex and its loading onto DNA. yeastgenome.orgasm.org
| Step in pre-RC Assembly | Key Factors Involved | MCM2-7 State/Interaction |
| 1. ORC binding to origin DNA | ORC (Orc1-6) | - |
| 2. Cdc6 recruitment | ORC, Cdc6 | - |
| 3. Recruitment of first MCM2-7 hexamer | ORC-Cdc6, Cdt1, MCM2-7 | MCM2-7 bound to Cdt1, forms OCCM complex with ORC-Cdc6. nih.gov |
| 4. Cdt1 release and OCM formation | ORC, Cdc6, MCM2-7 (ATP hydrolysis) | MCM2-7 part of OCM complex. specklab.comnih.gov |
| 5. Recruitment of second MCM2-7 hexamer and DH formation | OCM, Cdt1, MCM2-7 | Second MCM2-7 hexamer recruited. pnas.orgspecklab.com |
Role of MCM2 in MCM2-7 Double Hexamer Formation and Loading onto DNA in Fungi.
The formation of a head-to-head MCM2-7 double hexamer on origin DNA is a critical step in replication licensing, ensuring the potential for bidirectional replication initiation. pnas.orgmdpi.comportlandpress.com MCM2 plays a vital role in this process as an indispensable subunit of the MCM2-7 heterohexamer. yeastgenome.orgasm.org
Following the recruitment of the first MCM2-7 hexamer in the OCCM complex, a second Cdt1-bound MCM2-7 hexamer is recruited. pnas.orgspecklab.com The precise mechanism for recruiting the second hexamer has been a subject of investigation, with models suggesting either the involvement of two ORC-Cdc6 complexes or the recruitment of the second hexamer by the first ORC-MCM2-7 complex. pnas.org Regardless of the exact recruitment pathway, the outcome is the formation of an inactive head-to-head MCM2-7 double hexamer encircling the double-stranded DNA. pnas.orgmdpi.com
The loading of the MCM2-7 double hexamer onto DNA is an active process that requires ATP hydrolysis by both ORC and Cdc6. wikipedia.orgnih.govwikipedia.org Structural studies indicate that duplex DNA passes through the central channels of both the ORC-Cdc6 and MCM2-7 rings during this process. nih.gov The Mcm2/Mcm5 interface within each MCM2-7 hexamer is thought to function as a gate for DNA entry. pnas.orgspecklab.comspecklab.com This gate is believed to be open in the Cdt1-bound MCM2-7 hexamer prior to loading. pnas.org
MCM2, as part of the MCM2-7 complex, is essential for stable double-hexamer formation. Mutations in a conserved motif within the N-terminal domain of Mcm4, which is required for stable double-hexamer formation, still allow initial hexamer-hexamer interactions, but the resulting complexes are unstable, highlighting the importance of proper inter-subunit contacts within the double hexamer. elifesciences.orgnih.gov The ATPase activity of the MCM2-7 complex itself is generally considered dispensable for the initial pre-RC assembly and double hexamer loading, but is required for subsequent DNA unwinding during replication initiation. embopress.org
Functional Contributions of Mcm2 Protein in Fungal Dna Replication
MCM2's Role in Replication Origin Licensing in Fungal Chromosomes.
Replication origin licensing is a critical step in ensuring that DNA replication occurs only once per cell cycle. This process involves the loading of the MCM2-7 complex onto replication origins during the G1 phase. In fungal chromosomes, MCM2 is an essential component of the MCM2-7 heterohexamer that is recruited to origins of replication by the Origin Recognition Complex (ORC), Cdc6, and Cdt1, forming the pre-replicative complex (pre-RC). mdpi.comyeastgenome.orgsdbonline.orgyeastgenome.orgmdpi.com This loading process renders origins "licensed" and competent for initiation in the subsequent S phase. molbiolcell.orgnih.gov
Studies in Saccharomyces cerevisiae have shown that MCM2-7 complexes assemble around double-stranded DNA at replication origins during G1 phase, forming a head-to-head double hexamer that initially lacks helicase activity. mdpi.com The stable binding of MCM2-7 to origins is a prerequisite for replication fork establishment. sdbonline.orgnih.gov Mutations in MCM2 can lead to defects in minichromosome maintenance, highlighting its importance in origin activity. nih.gov Furthermore, the flexible N-terminal extension (NTE) of Mcm2 in budding yeast has been found to promote the stable recruitment of Dbf4-dependent kinase (DDK) to MCM2-7 double hexamers, which is crucial for subsequent origin activation. nih.govelifesciences.org
Participation of MCM2 in Replication Fork Establishment and Progression in Fungi.
Beyond origin licensing, MCM2 is actively involved in the establishment and progression of replication forks. At the onset of S phase, the inactive MCM2-7 double hexamer is activated by the association of additional factors, including Cdc45 and the GINS complex, to form the active CMG (Cdc45-MCM-GINS) helicase. mdpi.commdpi.comnih.govembopress.org This complex is the core replicative helicase responsible for unwinding the DNA double helix at the replication fork. sdbonline.orgmdpi.comnih.govyeastgenome.org
Studies in Saccharomyces cerevisiae have demonstrated that uninterrupted MCM2-7 function is required for the progression of replication forks. nih.govasm.org Depletion of MCM proteins after the initiation of replication irreversibly blocks replication fork movement. nih.gov This indicates that the MCM complex, containing MCM2, is not only required for initiation but also for the elongation phase of DNA replication. molbiolcell.orgnih.govasm.org The CMG helicase translocates along single-strand DNA, unwinding the duplex DNA ahead of the replication fork, allowing DNA polymerases to synthesize new strands. yeastgenome.org
Contribution to DNA Unwinding and Helicase Activity of the Fungal CMG Complex.
MCM2 is an integral subunit of the CMG helicase, the primary enzyme responsible for unwinding DNA during fungal DNA replication. mdpi.comyeastgenome.orgnih.govnih.govnih.govnih.gov The MCM2-7 complex forms the core of this helicase, and its ATPase activity is crucial for DNA unwinding. uniprot.org The CMG complex unwinds the DNA double helix, providing the single-stranded DNA templates required by the replication machinery. nih.gov
Structural analyses and biochemical studies have provided insights into how the CMG complex, including MCM2, facilitates DNA unwinding. The complex encircles DNA, and its translocation along the DNA is coupled to ATP hydrolysis by the MCM subunits. mdpi.com The interaction between MCM2-7 and other CMG components like Cdc45 and GINS is essential for the helicase activity. mdpi.comembopress.org Mcm10, another replication factor, interacts with MCM2 and is essential for activating the CMG complex to gain processive DNA unwinding activity. pnas.org
MCM2 Involvement in Preventing Re-Replication within the Fungal Cell Cycle.
Preventing re-replication of the genome within a single cell cycle is crucial for maintaining genomic stability. In fungi, as in other eukaryotes, multiple mechanisms are in place to ensure that origins fire only once per S phase. MCM2 plays a role in these regulatory mechanisms.
After replication initiation, the MCM2-7 complex is thought to dissociate from chromatin, and its re-binding is inhibited by cyclin-dependent kinase (CDK) activity and other regulatory mechanisms. molbiolcell.org In Saccharomyces cerevisiae, B-type CDKs prevent re-initiation through multiple mechanisms, including the nuclear exclusion of the Mcm2-7 complex. asm.orgnih.gov This regulated localization of MCM proteins, where they accumulate in the nucleus during G1 and are excluded later in the cell cycle, contributes to preventing re-replication. yeastgenome.orgasm.org While nuclear exclusion of MCMs is one mechanism, other controls, such as the phosphorylation of replication initiation factors, also contribute to the block on re-replication. nih.gov
MCM2 and Replication Timing and Efficiency in Fungal Genomes.
The loading of multiple MCMs at individual origins has been proposed to increase the likelihood of these origins being activated earlier in S phase by limited initiation factors, thus influencing replication timing. researchgate.net Studies in budding yeast suggest that the timing of initiation at sequence-specific origins is determined by the activation of the MCM complex. researchgate.net While overexpression of the entire MCM2-7 complex in budding yeast might not affect replication timing, modulating MCM levels or the efficiency of MCM loading can impact the temporal program of origin activation. researchgate.net Research in Saccharomyces cerevisiae has also explored the relationship between origin timing and the efficiency of re-replication when cell cycle controls are deregulated, suggesting that earlier replicating origins might be cleared of pre-RCs sooner. molbiolcell.org
Regulation of Fungal Mcm2 Protein Activity and Abundance
Cell Cycle-Dependent Expression and Degradation Pathways of Fungal MCM2
The expression levels of MCM2 and other MCM2-7 subunits in fungi exhibit cell cycle-dependent periodicity. In Candida albicans, for instance, almost all MCM2-7 complex subunits, including MCM2, show increased expression during the M/G1 transition phase of the cell cycle. molbiolcell.org This transcriptional regulation contributes to the availability of MCM proteins for loading onto origins of replication during the G1 phase.
Following their assembly into pre-replicative complexes (pre-RCs) at origins in G1, the abundance and localization of MCM2-7 proteins are further controlled. Studies in budding yeast indicate that MCM2-7 proteins interact with each other throughout the cell cycle, and this interaction is crucial for their nuclear accumulation during late mitosis and G1 phase when they are loaded onto chromatin. researchgate.net, nih.gov Degradation pathways also play a role in regulating MCM protein levels. While the provided search results specifically mention the proteasomal degradation of MCM6 in human cells nih.gov, and suggest that this pathway doesn't affect MCM2, MCM3, or MCM7 in that context nih.gov, the general principle of regulated degradation contributing to MCM homeostasis is relevant. Further research specifically on fungal MCM2 degradation pathways would be needed to fully elucidate this aspect in fungi.
Post-Translational Modifications of Fungal MCM2
Fungal MCM2 undergoes a variety of post-translational modifications (PTMs) that are critical for regulating its function throughout the DNA replication cycle. These modifications can influence MCM2's interactions with other proteins, its localization, and its activity as part of the MCM2-7 helicase. Key PTMs include phosphorylation, ubiquitination, and sumoylation. univr.it, mdpi.com, mdpi.com, nih.gov
Phosphorylation by Cell Cycle-Dependent Kinases (CDKs) and Dbf4-Dependent Kinase (DDK)
Phosphorylation is a crucial regulatory mechanism for fungal MCM2, particularly by the cell cycle-dependent kinases (CDKs) and the Dbf4-dependent kinase (DDK). These kinases play pivotal roles in the transition from G1 to S phase and the initiation of DNA replication.
DDK, composed of the Cdc7 kinase and its regulatory subunit Dbf4, is essential for activating replication origins by phosphorylating MCM2-7 double hexamers. mdpi.com In budding yeast, DDK phosphorylation of MCM2-7 promotes the recruitment of factors like the Sld3:Sld7 complex and Cdc45 to origins, which is necessary for the formation of the active CMG (Cdc45/MCM2-7/GINS) helicase. mdpi.com The N-terminal extension (NTE) of Mcm2 in budding yeast is important for the stable recruitment of DDK to MCM2-7 double hexamers, which in turn facilitates DDK phosphorylation of Mcm4 and Mcm6 and subsequent origin activation. elifesciences.org, biorxiv.org While DDK primarily phosphorylates Mcm4 and Mcm6 to promote CMG assembly biorxiv.org, phosphorylation of Mcm2 by DDK also occurs. DDK phosphorylation of Mcm2 at Ser-170 is required for budding yeast growth. researchgate.net The docking site for the Dbf4 subunit of DDK on the MCM2-7 hexamer is the phosphorylated N-terminus of MCM2, although the kinase responsible for this initial phosphorylation may include CDK or DDK itself. mdpi.com
CDKs also contribute to MCM2-7 regulation and replication initiation. While DDK directly phosphorylates MCMs, CDKs phosphorylate other replication initiation factors like Sld2 and Sld3 in budding yeast, which then interact with phosphorylated MCMs and contribute to CMG assembly. mdpi.com, nih.gov The interplay between CDK and DDK phosphorylation is essential for coordinating the events leading to replication initiation. mdpi.com
The phosphorylation status of MCM2 can change throughout the cell cycle. In human cells, for example, chromatin-bound MCM2 is phosphorylated by Cdc7/Dbf4 in G1/S, coinciding with replication initiation, and this phosphorylated form detaches from chromatin in late S and G2/M. molbiolcell.org This dynamic phosphorylation and dephosphorylation cycle is crucial for regulating MCM2's association with chromatin and its activity.
Ubiquitination and Proteasomal Degradation Pathways Affecting Fungal MCM2
Ubiquitination is another PTM that can influence MCM protein stability and function. While the provided search results primarily discuss the ubiquitination and proteasomal degradation of MCM6 in human liver hepatocellular carcinoma cells nih.gov, and note that this pathway did not affect MCM2, MCM3, or MCM7 in that specific context nih.gov, ubiquitination is a general mechanism for regulating protein abundance and activity. In the broader context of DNA replication regulation, ubiquitination and sumoylation pathways can interact and influence each other. mdpi.com For instance, chromatin-bound DDK can be sumoylated, leading to its ubiquitination and proteasomal degradation, a process counteracted by the SUMO protease Ulp2 in yeast. mdpi.com This suggests that while direct ubiquitination and proteasomal degradation of fungal MCM2 are not extensively detailed in the provided results, these pathways could indirectly affect MCM2 activity by regulating its interacting partners like DDK.
Other Modifications (e.g., Sumoylation) and Their Impact on Fungal MCM2 Function
Sumoylation, the conjugation of Small Ubiquitin-like Modifier (SUMO) proteins, is another important modification of fungal MCM2. In budding yeast, all six MCM subunits, including MCM2, are sumoylated. univr.it, mdpi.com, nih.gov MCM sumoylation exhibits a distinct cell cycle pattern, peaking in G1 phase before DDK-mediated phosphorylation increases, and declining as cells enter S phase. univr.it, mdpi.com, nih.gov This temporal pattern suggests that MCM sumoylation may have an inhibitory role in preventing premature replication initiation in G1. mdpi.com, nih.gov
Increased MCM sumoylation can impair replication initiation, partly by promoting the recruitment of a phosphatase (PP1) that decreases MCM phosphorylation and activation. univr.it, mdpi.com, nih.gov This indicates an antagonistic relationship between sumoylation and phosphorylation in regulating MCM activity. The loss of Mcm2-6 sumoylation upon entry into S phase is dependent on DDK and the GINS subunit Psf2. univr.it, mdpi.com
Specific lysine (B10760008) residues on MCM subunits are targets for sumoylation. In Saccharomyces cerevisiae, Mcm2 and Mcm3 are sumoylated by the SUMO ligase Mms21, while Mcm6 is sumoylated by Siz1 and Siz2. mdpi.com Mutation of specific lysine residues in Mcm3 can reduce the sumoylation of other MCM subunits, including Mcm2, and impair MCM loading at origins. plos.org This highlights the interconnectedness of sumoylation among the MCM subunits and its impact on complex function.
MCM sumoylation is not limited to yeast and has been observed in higher eukaryotes, with similar cell cycle patterns. mdpi.com, nih.gov This suggests a conserved regulatory role for sumoylation of MCM proteins in DNA replication.
Allosteric Regulation and Conformational Changes of Fungal MCM2
The function of fungal MCM2 within the MCM2-7 complex is also subject to allosteric regulation and conformational changes. The MCM2-7 complex is a toroidal AAA+ molecular motor that utilizes ATP binding and hydrolysis to unwind DNA. oup.com The heterohexameric organization of the MCM2-7 complex, with six different subunits, is of particular interest regarding allosteric regulation. oup.com
In the inactive double hexamer form loaded onto DNA in G1, the MCM2-7 complex is thought to encircle double-stranded DNA. nih.gov Upon activation in S phase, the complex transitions to encircling single-stranded DNA as part of the CMG helicase. nih.gov This remodeling may involve the opening of a gate between Mcm2 and Mcm5. nih.gov Structural studies of the MCM2-7 complex have revealed a tilted and twisted dimer structure formed by the N-terminal domains of the two hexamers. hkust.edu.hk This conformation, with constriction points and a kink in the central channel, is thought to restrict duplex DNA movement and deform the bound DNA, contributing to the inactive state in G1. hkust.edu.hk
Allosteric conformational changes following activation by cell cycle-regulated kinases (DDK and CDKs) are proposed to drive DNA destabilization and unwinding. hkust.edu.hk, nih.gov The association of MCM2-7 with helicase activators like Cdc45 and GINS significantly enhances its ATPase and helicase activities. nih.gov This activation is likely achieved through allosteric remodeling of the MCM ring, optimizing subunit interactions for increased ATP hydrolysis rates and improved DNA substrate affinity. nih.gov The GINS complex, for example, contributes to DNA substrate affinity and binds specifically to the MCM4 subunit, which is a target of regulatory kinases, suggesting a link between phosphorylation and allosteric changes. nih.gov
Mutations in the ATPase active sites of MCM subunits, including those involving MCM2 (Mcm6/2 interface), can affect ssDNA binding and are suggested to be involved in the propagation of conformational changes within the complex that optimize ssDNA binding. oup.com This provides further evidence for the role of allosteric mechanisms in regulating MCM2-7 function. The tilted subunit arrangement observed in the eukaryotic MCM double hexamer is suggested to be a mechanism to restrict helicase activity in G1 and early S phase. nih.gov Changes in the conformation of the A-subdomain within MCM subunits, potentially driven by phosphorylation, could also play a role in MCM regulation. elifesciences.org
Data Table: Post-Translational Modifications of Fungal MCM2
| Modification | Kinase/Enzyme Involved (Examples) | Impact on MCM2/MCM2-7 Function | Cell Cycle Phase (Typical) | Fungal Species (Examples) |
| Phosphorylation | DDK (Cdc7/Dbf4), CDKs | Promotes CMG assembly, origin activation, regulates chromatin association | G1/S, S | S. cerevisiae, Human (conserved aspects) mdpi.comelifesciences.orgbiorxiv.orgresearchgate.netmolbiolcell.org |
| Ubiquitination | E3 ligases (e.g., RNF125 for MCM6) | Regulates protein degradation (indirect effects on MCM2 likely) | Primarily S phase (for some MCMs) | Human (MCM6) nih.gov |
| Sumoylation | SUMO ligases (e.g., Mms21 for Mcm2/3, Siz1/Siz2 for Mcm6) | Inhibits replication initiation, promotes phosphatase recruitment | G1, declines in S | S. cerevisiae, Human (conserved) univr.itmdpi.comnih.gov |
Data Table: Allosteric Regulation and Conformational Changes
| Mechanism | Description | Impact on MCM2/MCM2-7 Function | Relevant Structure/Interaction | Fungal Species (Examples) |
| Tilted Double Hexamer | Two MCM2-7 hexamers form a tilted and twisted dimer. hkust.edu.hk | Restricts DNA movement, contributes to inactive state in G1. nih.govhkust.edu.hk | N-terminal domain interaction hkust.edu.hk | S. cerevisiae (inferred from yeast studies) nih.govhkust.edu.hk |
| CMG Formation | Association with Cdc45 and GINS. nih.gov | Allosteric remodeling, enhances ATPase and helicase activity. nih.gov | Interaction with Cdc45 and GINS nih.gov | Drosophila (example of CMG formation) nih.gov |
| ATPase Active Sites | Interfaces between MCM subunits. oup.com | Involved in propagating conformational changes for ssDNA binding. oup.com | Mcm6/2 interface (example) oup.com | S. cerevisiae oup.com |
| A-subdomain Conformation | Changes in orientation of the A-subdomain within MCM subunits. elifesciences.org | Potential role in MCM regulation. elifesciences.org | A-subdomain structure elifesciences.org | Sulfolobus solfataricus, Pyrococcus furiosus (archaeal models) elifesciences.org |
Mcm2 Protein in Fungal Genome Stability and Dna Damage Response
Role of Fungal MCM2 in Maintaining Overall Genome Integrity
The primary contribution of fungal MCM2 to genome integrity stems from its function within the MCM2-7 helicase, which is essential for the precise duplication of the genome once per cell cycle. yeastgenome.org This process, known as replication licensing, involves the loading of the MCM2-7 complex onto replication origins during the G1 phase, marking them for initiation in the subsequent S phase. wikipedia.orgyeastgenome.org This strict regulation prevents catastrophic re-replication of DNA segments, a major source of genomic instability. yeastgenome.org
In the budding yeast Saccharomyces cerevisiae, each of the six Mcm2-7 proteins is essential for viability, highlighting their critical role in the cell cycle. yeastgenome.org The entire complex translocates with the replication fork during S phase, unwinding DNA to provide a template for synthesis. yeastgenome.org Any deregulation of this core function can lead to incomplete replication or chromosomal breaks.
Furthermore, research in the human fungal pathogen Cryptococcus neoformans has uncovered a non-canonical role for Mcm2 in genome stability. Studies have shown that Mcm2 is vital for the assembly and integrity of the kinetochore, the protein structure on chromosomes where spindle fibers attach during cell division. nih.gov Depletion of Mcm2 in this organism leads to defects in the outer kinetochore, impairing proper chromosome segregation and resulting in aneuploidy, a state of abnormal chromosome numbers that severely compromises genome integrity. nih.gov
Table 1: Fungal MCM2 Functions in Genome Integrity
| Function | Organism Studied | Consequence of Dysfunction | Reference(s) |
|---|---|---|---|
| DNA Replication Licensing | Saccharomyces cerevisiae | Prevents re-replication within a single cell cycle. | wikipedia.orgyeastgenome.org |
| Replicative Helicase Activity | Eukaryotes (including fungi) | Unwinds DNA at the replication fork. | nih.govyeastgenome.org |
| Kinetochore Assembly/Integrity | Cryptococcus neoformans | Ensures proper chromosome segregation. | nih.gov |
Contribution to DNA Replication Checkpoint Activation in Fungi
The DNA replication checkpoint (DRC) is a surveillance mechanism that monitors the status of replication forks and halts cell cycle progression in response to replication impediments, thereby preventing the inheritance of damaged DNA. nih.gov Fungal MCM2 is not merely a passive component of the replication machinery that is monitored by the checkpoint; it is an active participant in the checkpoint signaling cascade. nih.govresearchgate.net
Studies in budding yeast using a specific allele, mcm2DENQ, which targets an ATPase active site, have been particularly insightful. This mutant exhibits normal activation of the upstream sensor kinase (Mec1/ATR) and phosphorylation of the mediator protein (Mrc1). nih.govresearchgate.net However, it shows a significant defect in the activation of the crucial downstream effector kinase, Rad53 (the yeast homolog of human Chk2). nih.govnih.gov This demonstrates that MCM2 functions at a key intermediate step in the DRC signal transduction pathway, specifically facilitating the activation of Rad53. nih.gov It is proposed that a specific conformational change in the MCM2-7 complex, which is prevented by the mcm2DENQ mutation, is required to allosterically promote Rad53 activation, thus ensuring a robust checkpoint response specifically to replication stress. nih.govresearchgate.net
The MCM2-7 complex, as part of the larger CMG (Cdc45-MCM-GINS) helicase, is directly involved at the replication fork where the intra-S phase checkpoint is initiated. nih.gov This positions MCM2 perfectly to sense and signal problems during DNA synthesis.
MCM2 Involvement in Response to Replication Stress in Fungal Cells
Replication stress refers to any condition that slows or stalls the progression of replication forks, such as nucleotide depletion or DNA lesions. nih.govresearchgate.net The fungal MCM2 protein is intimately involved in the cellular response to such stress. The activation of the DRC, in which MCM2 participates, is the first line of defense. nih.gov This checkpoint activation leads to the stabilization of stalled replication forks, preventing their collapse into DNA double-strand breaks, a highly toxic form of DNA damage. wikipedia.orgnih.gov
In yeast, mutations in MCM2 can render cells sensitive to agents that cause DNA base damage, indicating a role in managing the consequences of such damage during replication. scholaris.ca The phosphorylation of MCM2 by the ATR kinase (Mec1 in yeast) is a critical event in the recovery from replication stress. nih.govnih.gov This modification is essential for the resumption of DNA replication after the checkpoint has been activated and the stress has been resolved. nih.gov
Furthermore, the "MCM paradox" describes the observation that MCM complexes are loaded onto chromatin in vast excess of the number of active replication origins. nih.gov This excess of MCM proteins, including MCM2, is not redundant. Under conditions of replicative stress, these dormant or backup origins can be activated to complete DNA synthesis, ensuring that the entire genome is replicated even when some forks are stalled. nih.gov This function is essential for maintaining genomic integrity in the face of replication challenges. nih.gov
Intersections of Fungal MCM2 with DNA Repair Pathways
Beyond its role in checkpoint signaling, fungal MCM2 and the larger MCM2-7 complex intersect with multiple DNA repair pathways through physical and functional interactions. nih.govnih.gov This integration helps coordinate DNA replication with repair activities, which is crucial for maintaining genome stability. nih.gov
In yeast, multiple lines of evidence show that MCM proteins physically interact with various DNA repair proteins. nih.gov These interactions link the replication machinery directly to the repair machinery, likely facilitating efficient repair of lesions encountered by the replication fork.
Specific interactions involving MCM2 have been identified that connect it to distinct repair mechanisms:
Non-Homologous End Joining (NHEJ): Research has demonstrated an interaction between MCM2 and ASF1 (Anti-Silencing Function 1), a histone chaperone that also stimulates the NHEJ pathway for repairing double-strand breaks. This interaction increases following treatment with DNA-damaging agents, suggesting a role in coordinating chromatin dynamics and repair at sites of damage. nih.gov
Fanconi Anemia (FA) Pathway: The FA pathway is critical for the repair of interstrand crosslinks. MCM2, along with MCM3, 5, and 7, has been shown to interact with FANCD2, a key protein in this pathway. This interaction is mediated by the ATR kinase, further underscoring the central role of the MCM complex in responding to complex DNA lesions. nih.gov
Homologous Recombination Repair (HRR): The MCM2-7 complex also intersects with the HRR pathway. For example, MCM proteins interact with 53BP1, a protein that localizes to double-strand breaks and is involved in activating the p53-dependent repair response. nih.gov
Table 2: Fungal MCM2 Intersections with DNA Damage Response and Repair
| Pathway/Process | Interacting Fungal/Yeast Protein | Role of MCM2 Interaction | Reference(s) |
|---|---|---|---|
| DNA Replication Checkpoint | Rad53, Mrc1 | Facilitates activation of the effector kinase Rad53. | nih.govnih.govresearchgate.net |
| Replication Stress Recovery | Mec1 (ATR) | Phosphorylation by Mec1/ATR is crucial for replication restart. | nih.govnih.gov |
| Non-Homologous End Joining | ASF1 | Links replication machinery to chromatin remodeling and NHEJ. | nih.gov |
| Fanconi Anemia Pathway | FANCD2 | Mediates response to interstrand crosslinks. | nih.gov |
Compound and Protein Names
| Name | Type |
| MCM2 | Protein |
| MCM2-7 | Protein Complex |
| Rad53 | Protein (Kinase) |
| Mec1 | Protein (Kinase) |
| ATR | Protein (Kinase) |
| Mrc1 | Protein (Mediator) |
| Chk2 | Protein (Kinase) |
| Cdc45 | Protein |
| GINS | Protein Complex |
| ASF1 | Protein (Chaperone) |
| FANCD2 | Protein |
| 53BP1 | Protein |
| p53 | Protein |
Cellular Localization and Dynamics of Fungal Mcm2
Nucleocytoplasmic Transport and Nuclear Import Mechanisms of Fungal MCM2
The controlled movement of MCM2 between the cytoplasm and the nucleus is critical for its function. In the budding yeast Saccharomyces cerevisiae, the Mcm2-7 proteins accumulate in the nucleus towards the end of mitosis and persist there throughout the G1 phase. nih.govyeastgenome.org This nuclear accumulation is essential for the formation of the pre-replicative complex (pre-RC) at origins of replication. yeastgenome.org As cells enter S phase, these proteins are displaced from chromatin and subsequently excluded from the nucleus, a mechanism that helps prevent re-replication of DNA. nih.govyeastgenome.orgnih.gov
The nuclear import of proteins is a complex process, generally mediated by transport receptors that recognize specific nuclear localization sequences (NLS) on their cargo proteins. nih.govmdpi.com The classical nuclear import pathway, a primary mechanism for this transport, involves the adaptor protein importin-α, which recognizes the NLS, and the carrier protein importin-β, which facilitates translocation through the nuclear pore complex (NPC). nih.govresearchgate.net While the precise NLS of fungal MCM2 is not definitively characterized in all species, studies in fission yeast (Schizosaccharomyces pombe) have shown that the nuclear localization of Mcm2 is dependent on its association with other MCM proteins to form a complex. researchgate.net Mutation of any single mcm gene can lead to the redistribution of the other wild-type MCM subunits to the cytoplasm, highlighting the codependence of the complex for nuclear import and retention. researchgate.net This suggests that the assembly of the heterohexameric MCM complex may be a prerequisite for efficient nuclear import, possibly by exposing or forming a composite NLS that is recognized by the import machinery.
The nuclear export of Mcm2-7 proteins as cells progress through S phase is an active process. In budding yeast, this export is promoted by the phosphorylation of the Mcm proteins by S-phase-specific cyclin-dependent kinases (Cdks). yeastgenome.org This phosphorylation event not only contributes to their dissociation from chromatin but also facilitates their recognition by the nuclear export machinery, ensuring their removal from the nucleus and thereby preventing the re-licensing of replicated origins.
| Factor | Role in Fungal MCM2 Nucleocytoplasmic Transport | Species Studied |
| MCM Complex Assembly | Required for efficient nuclear import and retention of individual MCM subunits. | Schizosaccharomyces pombe |
| Cyclin-Dependent Kinases (Cdks) | Promote nuclear export during S phase through phosphorylation. | Saccharomyces cerevisiae |
| Importin-α/β Pathway | The likely general mechanism for nuclear import of the MCM complex. | General Fungal Models |
Chromatin Association and Disassociation Dynamics of Fungal MCM2 during the Cell Cycle
The association and dissociation of the MCM2-7 complex from chromatin are tightly regulated events that define the "licensing" of replication origins. This process ensures that origins are prepared for replication during a specific window of the cell cycle.
In fungi, the loading of the MCM2-7 complex onto chromatin occurs during the M to G1 phase transition. nih.gov In S. cerevisiae, the Mcm2-7 proteins, along with Cdc6 and Cdt1, are recruited to origins of replication that are already bound by the Origin Recognition Complex (ORC), forming the pre-RC. yeastgenome.orgnih.gov Studies in fission yeast have precisely timed this association, showing that Mcm2, Mcm4, and Mcm7 associate with chromatin at approximately the same stage of anaphase, suggesting a coordinated and simultaneous binding of the complex. nih.gov This chromatin-bound state persists throughout the G1 phase, marking the origins as licensed for replication.
The transition from a licensed to an active origin is triggered at the onset of S phase by the activity of two key kinases: S-phase cyclin-dependent kinases (S-Cdks) and the Dbf4-dependent kinase Cdc7 (DDK). yeastgenome.orgnih.gov Phosphorylation of Mcm2 and other components of the pre-RC by these kinases is a critical step that leads to the initiation of DNA synthesis. nih.gov This phosphorylation event coincides with the disassociation of the MCM complex from the origin DNA as it begins to unwind the DNA ahead of the replication fork. nih.govnih.gov Throughout S phase, as replication proceeds, the MCM2-7 complex translocates with the replication fork. yeastgenome.orgharvard.edu Following the completion of replication, the MCM proteins are displaced from the chromatin. embopress.orgox.ac.uk This removal from chromatin, coupled with their export from the nucleus, effectively prevents the re-assembly of the pre-RC on replicated DNA, thus enforcing the once-per-cell-cycle rule of DNA replication. nih.govyeastgenome.org
| Cell Cycle Phase | Fungal MCM2 Chromatin Status | Key Regulatory Events |
| M/G1 Transition (Anaphase) | Associates with chromatin at replication origins. | ORC-dependent recruitment, formation of pre-RC. |
| G1 Phase | Stably bound to chromatin, licensing origins. | Maintenance of the pre-RC state. |
| G1/S Transition | Phosphorylated, leading to activation. | Phosphorylation by S-Cdks and Cdc7/DDK. |
| S Phase | Translocates with the replication fork, then dissociates from replicated DNA. | Helicase activity, displacement by the replication process. |
| G2/M Phase | Dissociated from chromatin. | Prevention of re-binding by high Cdk activity. |
Comparative Genomics and Evolutionary Conservation of Fungal Mcm2
Phylogenetic Analysis of MCM2 Orthologs across Diverse Fungal Lineages
The MCM2 protein, as part of the larger MCM2-7 complex, is highly conserved across all eukaryotes, including the fungal kingdom. yeastgenome.orgmdpi.com This conservation underscores its fundamental role in DNA replication. Phylogenetic analyses of MCM proteins consistently show that MCM2 forms a distinct orthologous group, meaning that the MCM2 protein from one fungus is more closely related to the MCM2 of another fungus than to any other MCM protein (MCM3-7) within the same organism. nih.gov
While a comprehensive phylogenetic tree focusing exclusively on fungal MCM2 orthologs is not extensively documented in publicly available literature, the principles of fungal phylogeny and the established use of other MCM proteins, such as MCM7, as reliable phylogenetic markers for Ascomycota, provide a framework for understanding the evolutionary relationships of MCM2. pensoft.net A phylogenetic analysis of MCM2 would likely mirror the established evolutionary relationships between the major fungal phyla.
The expected phylogenetic distribution would show a clear separation of the major fungal lineages. For instance, MCM2 orthologs from the Ascomycota and Basidiomycota, which form the subkingdom Dikarya, would cluster together, separate from the earlier diverging fungal phyla like Chytridiomycota and Mucoromycota. researchgate.net Within these major phyla, the relationships would further resolve to the level of orders, families, and genera, reflecting their evolutionary history.
| Phylum | Subphylum/Class | Organism | MCM2 Ortholog (Example Accession) |
|---|---|---|---|
| Ascomycota | Saccharomycotina | Saccharomyces cerevisiae | CAA86576.1 |
| Ascomycota | Pezizomycotina | Aspergillus nidulans | XP_659421.1 |
| Ascomycota | Taphrinomycotina | Schizosaccharomyces pombe | NP_596253.1 |
| Basidiomycota | Agaricomycotina | Cryptococcus neoformans | XP_571778.1 |
| Basidiomycota | Pucciniomycotina | Puccinia graminis | XP_003328343.1 |
| Chytridiomycota | Chytridiomycetes | Batrachochytrium dendrobatidis | XP_006678848.1 |
Conservation and Divergence of MCM2 Domains and Motifs in Fungi
The fungal MCM2 protein, like its eukaryotic counterparts, possesses a highly conserved domain architecture essential for its function within the MCM2-7 helicase. This architecture consists of three main regions: an N-terminal domain (NTD), a central AAA+ (ATPases Associated with diverse cellular Activities) domain, and a C-terminal winged-helix (WH) domain.
The central AAA+ ATPase domain is the most conserved region of the MCM2 protein across all fungal lineages. This domain contains the characteristic Walker A and Walker B motifs, which are crucial for ATP binding and hydrolysis, the energy source for DNA unwinding. researchgate.net The high degree of conservation in this region reflects its critical role in the catalytic activity of the helicase.
The N-terminal domain of MCM2 exhibits a greater degree of divergence compared to the ATPase domain. This region contains a conserved zinc finger motif, which is important for the structural integrity of the MCM complex and its interaction with other proteins. nih.govresearchgate.net However, the extended N-terminal region of Mcm2 is also a site for post-translational modifications, such as phosphorylation, which play a key role in regulating the activity of the MCM complex. This regulatory function may drive the observed sequence divergence in this region, allowing for lineage-specific adaptations in cell cycle control.
| Domain/Motif | General Location | Key Features | Conservation Level in Fungi | Functional Significance |
|---|---|---|---|---|
| N-Terminal Domain (NTD) | N-terminus | Contains Zinc Finger Motif, sites for phosphorylation | Moderately Conserved to Divergent | Structural integrity, protein-protein interactions, regulation of helicase activity. |
| Zinc Finger Motif | Within NTD | Cysteine- and histidine-rich motif | Highly Conserved | Stabilizes protein folding and mediates interactions within the MCM complex. |
| AAA+ ATPase Domain | Central Region | Contains Walker A and Walker B motifs | Highly Conserved | Binds and hydrolyzes ATP to power DNA unwinding. |
| Walker A Motif | Within AAA+ Domain | GxxxxGKT[S/T] | Very Highly Conserved | P-loop involved in binding the phosphate (B84403) groups of ATP. |
| Walker B Motif | Within AAA+ Domain | HyHyDE | Very Highly Conserved | Coordinates the magnesium ion and is involved in ATP hydrolysis. |
| Winged-Helix (WH) Domain | C-terminus | DNA-binding motif | Conserved | Contributes to DNA binding and the processivity of the helicase. |
Evolutionary Relationship of Fungal MCM2 to Archaea and Other Eukaryotic MCM Proteins
The evolutionary origins of the eukaryotic MCM2-7 complex, including the fungal MCM2 protein, can be traced back to the Archaea. Most archaeal species possess a single MCM homolog that assembles into a homohexameric helicase. yeastgenome.orgwikipedia.org This archaeal MCM homohexamer is the evolutionary precursor to the six distinct MCM proteins (MCM2-7) found in eukaryotes. wikipedia.org
The transition from a single MCM protein in Archaea to six paralogs in eukaryotes represents a significant evolutionary leap, likely driven by the increased complexity of eukaryotic DNA replication and cell cycle regulation. Gene duplication events from an ancestral archaeal-like MCM gene, followed by functional divergence, gave rise to the MCM2, MCM3, MCM4, MCM5, MCM6, and MCM7 proteins. This specialization allowed for more intricate regulation of the helicase activity and its integration with other cellular processes.
The fungal MCM2 protein shares a high degree of sequence and structural similarity with MCM2 orthologs from other eukaryotes, such as plants and animals. This deep conservation across eukaryotic kingdoms highlights the ancient origin and indispensable nature of the MCM2-7 complex. The fundamental architecture and function of the MCM2 protein were established early in eukaryotic evolution and have been maintained throughout the diversification of the fungal kingdom and beyond. The archaeal MCM protein serves as a valuable model for understanding the core mechanics of the eukaryotic MCM2-7 helicase, as the fundamental principles of DNA binding and ATP-dependent unwinding are conserved. biorxiv.orgnih.gov
Methodological Approaches for Studying Fungal Mcm2 Protein
Genetic Manipulation Techniques in Fungi
Genetic manipulation is fundamental to understanding the role of fungal MCM2. Techniques such as gene deletion, allele replacement, and the creation of conditional mutants allow researchers to study the consequences of altered MCM2 function or absence. The advent of CRISPR-Cas9 technology has significantly advanced precision genetic engineering in various fungal species. nih.govresearchgate.netmdpi.complos.orgmdpi.com
Gene Deletion: This involves removing the MCM2 gene from the fungal genome to create a null mutant. For essential genes like MCM2, this typically results in lethality, necessitating strategies like heterozygous deletions in diploid fungi or the use of conditional expression systems. nih.govresearchgate.net
Allele Replacement: This technique allows for the substitution of the wild-type MCM2 allele with a modified version, such as one encoding a protein with point mutations affecting specific residues (e.g., phosphorylation sites or interaction domains) or containing epitope tags for detection. mdpi.com
Conditional Mutants: Creating conditional MCM2 mutants, such as temperature-sensitive alleles or strains where MCM2 expression is controlled by an inducible promoter, allows for the study of MCM2 function under specific conditions or at particular cell cycle stages. Temperature-sensitive mutants, for instance, exhibit a wild-type phenotype at a permissive temperature but lose MCM2 function at a restrictive temperature, often leading to cell cycle arrest with a characteristic phenotype. nih.gov
CRISPR-Cas9: This powerful genome editing tool enables targeted double-strand breaks at the MCM2 locus, facilitating efficient gene deletion or precise allele replacement via homologous recombination or non-homologous end joining. nih.govresearchgate.netmdpi.complos.orgmdpi.com In Candida species, for example, CRISPR-Cas9 has streamlined the generation of homozygous mutants in diploid strains. researchgate.net The system typically involves expressing the Cas9 nuclease and a guide RNA (sgRNA) that directs Cas9 to the target DNA sequence. mdpi.complos.org Repair templates can be co-transformed to introduce specific modifications or selectable markers. mdpi.com
Biochemical Purification and Reconstitution of Fungal MCM Complexes
Purifying fungal MCM complexes and reconstituting their activity in vitro are crucial for dissecting their biochemical properties and interactions.
Purification: MCM complexes can be purified from fungal cell extracts using various chromatographic techniques, often employing strains expressing tagged versions of MCM subunits (e.g., HA-tagged Mcm3) to facilitate affinity purification. pnas.org Early purification efforts sometimes yielded sub-complexes in addition to the full MCM2-7 hexamer. pnas.orgembopress.org Methods have been developed to purify a single-hexameric MCM2-7 complex from yeast cells arrested in G1 phase. pnas.org
Reconstitution: In vitro reconstitution involves assembling functional protein complexes from purified recombinant proteins. This approach has been successfully used to reconstitute the pre-replicative complex (pre-RC) assembly and MCM loading onto origin DNA using purified Saccharomyces cerevisiae proteins. pnas.orgcrick.ac.uk Reconstitution with recombinant Xenopus MCM complexes has also been used to study chromatin assembly and DNA replication in vitro. embopress.org These reconstituted systems allow for controlled experiments to define the minimal components required for specific MCM activities and to study the effects of mutations or regulatory factors. pnas.orgembopress.orgcrick.ac.ukbiologists.comresearchgate.net
Immunological Methods for Fungal MCM2 Detection and Localization
Immunological techniques are vital for detecting fungal MCM2 protein, assessing its levels, and determining its cellular and chromatin localization.
Immunoblotting (Western Blotting): This standard technique uses antibodies specific to MCM2 or an epitope tag on MCM2 to detect the protein in fungal cell lysates or purified fractions, allowing for analysis of expression levels and post-translational modifications (e.g., phosphorylation). molbiolcell.org
Immunofluorescence Microscopy: This method uses fluorescently labeled antibodies to visualize the localization of MCM2 within fungal cells. Studies in fission yeast (Schizosaccharomyces pombe) have used immunofluorescence to show that MCM proteins are found in the nucleus throughout the cell cycle and to analyze the localization of mutant MCM2 proteins. molbiolcell.org This technique can reveal changes in MCM2 localization during the cell cycle or in response to stress or genetic alterations. molbiolcell.orgembopress.org
Chromatin Immunoprecipitation (ChIP): ChIP is used to determine if MCM2 is associated with specific DNA sequences, such as replication origins, or generally bound to chromatin. embopress.orgnih.gov This involves crosslinking proteins to DNA in vivo, shearing the chromatin, immunoprecipitating MCM2 along with any bound DNA fragments using an MCM2-specific antibody, and then analyzing the precipitated DNA by PCR or sequencing (ChIP-seq) to identify the bound regions. embopress.org ChIP studies in yeast have shown that MCM2-7 complexes are loaded onto chromatin at replication origins during G1 phase. embopress.org
Fluorescence Microscopy and Live-Cell Imaging of Fungal MCM2 Dynamics
Fluorescence microscopy, including live-cell imaging, provides insights into the dynamic behavior and localization of fungal MCM2 in living cells.
Fluorescence Microscopy: By tagging MCM2 with fluorescent proteins (e.g., GFP), researchers can visualize its distribution within the cell. This is often combined with techniques like immunofluorescence for fixed cells. mdpi.commolbiolcell.org
Live-Cell Imaging: Observing fluorescently tagged MCM2 in live fungal cells allows for the study of its dynamic movements, assembly at replication origins, and movement with replication forks throughout the cell cycle. While specific live-cell imaging studies focusing solely on fungal MCM2 dynamics were not detailed in the provided snippets, the principle of using fluorescent tags for live imaging is applicable to fungal systems, building on studies in other eukaryotes. mdpi.com
Proteomic Profiling and Identification of Fungal MCM2-Interacting Proteins
Proteomic approaches are used to identify fungal proteins, quantify their abundance, and discover proteins that interact with MCM2. researchgate.netmaynoothuniversity.ienih.gov
Mass Spectrometry (MS)-Based Proteomics: Techniques like nanoscale capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for large-scale identification and quantification of fungal proteins. researchgate.netmaynoothuniversity.ie This can involve analyzing whole cell lysates or specific cellular fractions. researchgate.net
Affinity Purification coupled with Mass Spectrometry (AP-MS): This method involves purifying a tagged MCM2 protein and its interacting partners from fungal extracts and then identifying the co-purified proteins by mass spectrometry. mdpi.com This approach has been used to identify proteins proximal to MCM2 in other systems, and the principle is applicable to fungi. mdpi.com
Proximity Labeling: Techniques like APEX2-based proximity labeling allow for the labeling of proteins in close proximity to a tagged protein (e.g., MCM2) in living cells, followed by purification of labeled proteins and identification by MS. mdpi.com This can capture both stable and transient interactions. mdpi.com
Yeast Two-Hybrid Assay: This genetic method is used to screen for protein-protein interactions. It can identify potential binary interactions between MCM2 and other fungal proteins. nih.gov
Co-immunoprecipitation: Similar to AP-MS but often on a smaller scale, this involves using an antibody to immunoprecipitate MCM2 and then using Western blotting to detect specific candidate interacting proteins in the immunoprecipitated material. nih.govnih.govucl.ac.uk
These proteomic approaches have been instrumental in identifying components of the pre-RC and replisome that interact with MCM2 and in understanding the dynamic protein networks involved in fungal DNA replication. nih.govembopress.orgmdpi.com
In Vitro DNA Replication Assays Utilizing Fungal Extracts or Recombinant Proteins
In vitro DNA replication assays are used to reconstitute and study the process of DNA replication outside the cell, allowing for controlled manipulation of components.
Using Fungal Extracts: Cell-free extracts from fungal cells can support DNA replication in vitro. By depleting specific proteins (e.g., MCM2) from the extract and then adding back purified recombinant proteins, the requirement for those proteins in replication can be assessed. embopress.orgresearchgate.net
Using Recombinant Proteins: Reconstituting DNA replication entirely with purified recombinant proteins, including MCM complexes and other essential replication factors, allows for a highly controlled system to study the biochemical mechanisms of initiation and elongation. embopress.orgbiologists.comresearchgate.net These assays can measure DNA synthesis activity and analyze the products of replication. researchgate.net Studies using recombinant Xenopus MCM2-7 have shown their ability to assemble onto chromatin and support DNA replication in depleted extracts. embopress.org Similarly, in vitro systems using purified components have reconstituted AAV DNA replication and shown the requirement for the MCM complex. researchgate.net
These in vitro systems are powerful tools for dissecting the roles of individual proteins, including fungal MCM2, in the complex process of DNA replication.
Future Research Directions and Unresolved Questions Regarding Fungal Mcm2
Elucidating the Full Spectrum of Fungal MCM2 Regulatory Mechanisms
The activity of the MCM2-7 complex is meticulously controlled to ensure that DNA replication occurs only once per cell cycle. mdpi.com In fungi, this regulation involves a complex interplay of protein-protein interactions and post-translational modifications (PTMs). A primary area for future research is the complete characterization of these regulatory networks.
Key Regulatory Mechanisms:
Phosphorylation: This is a major regulatory mechanism for MCM proteins. nih.gov In Saccharomyces cerevisiae, the Cdc7-Dbf4 kinase (DDK) and cyclin-dependent kinases (Cdks) are crucial for phosphorylating MCM proteins, including MCM2, at the G1-to-S phase transition. nih.govmdpi.com This phosphorylation is a critical step for the loading of other replication factors and the activation of helicase activity. nih.govmdpi.comnih.gov Future studies should aim to identify all phosphorylation sites on fungal MCM2 across different species and cell cycle stages and determine the specific kinases and phosphatases involved.
Ubiquitination and SUMOylation: These PTMs are known to regulate protein stability and function. nih.govresearchgate.net Their role in governing fungal MCM2 function, localization, and turnover, particularly in response to DNA damage or replication stress, is an area ripe for investigation.
Nucleotide Binding and Hydrolysis: ATP binding and hydrolysis by the AAA+ ATPase domains within the MCM complex are essential for its helicase function. yeastgenome.orgasm.org The nucleotide-bound state of MCM2, specifically ADP binding, has been shown to regulate the DNA binding and unwinding activity of the broader MCM complex in yeast. nih.govnih.gov Further exploration is needed to understand how the ATPase cycle of MCM2 is coordinated with other subunits and how this is regulated by other cellular factors.
| Regulatory Mechanism | Key Fungal Regulators (Examples) | Function | Key Unresolved Questions |
|---|---|---|---|
| Phosphorylation | Cdc7-Dbf4 kinase, Cyclin-Dependent Kinases (Cdks) | Regulates helicase activation and chromatin association. nih.govmdpi.comyeastgenome.org | What is the complete phosphoproteomic map of MCM2 in various fungal species? Which phosphatases counteract the kinase activities? |
| ATP Hydrolysis | MCM2 AAA+ ATPase domain | Modulates DNA binding and helicase activity of the MCM complex. nih.govnih.gov | How is the ATPase activity of MCM2 allosterically regulated by other MCM subunits and accessory proteins? |
| Ubiquitination | (Largely uncharacterized in fungi) | Potential role in protein turnover and response to replication stress. | Which E3 ligases target fungal MCM2 and under what conditions? |
| Protein Interactions | ORC, Cdc6, Cdt1, GINS, Cdc45 | Essential for loading, activation, and function within the replisome. wikipedia.orgnih.gov | What is the full interactome of fungal MCM2 beyond the core replication machinery? |
Investigating Novel or Non-Canonical Roles of MCM2 Beyond DNA Replication in Fungi
There is a growing body of evidence suggesting that MCM proteins have functions that extend beyond their canonical role in DNA unwinding. nih.govmdpi.comnih.govresearchgate.net The sheer abundance of MCM complexes loaded onto chromatin—far exceeding the number of active replication origins—supports the idea of additional roles. nih.gov
Emerging Non-Canonical Functions:
Chromosome Segregation and Kinetochore Integrity: In the human fungal pathogen Cryptococcus neoformans, depletion of MCM2 leads to defects in nuclear segregation and kinetochore assembly. nih.gov This suggests a novel role for the MCM complex in ensuring the integrity of the kinetochore, the protein structure on chromatids where the spindle fibers attach during cell division. nih.gov
Histone Chaperoning and Epigenetic Inheritance: MCM2 contains a conserved histone-binding domain and has been shown to interact directly with histones H3 and H4. mdpi.comresearchgate.net This interaction is proposed to be crucial for the disassembly and reassembly of nucleosomes on newly synthesized DNA, thereby playing a role in the inheritance of epigenetic marks. mdpi.comresearchgate.net
DNA Damage Response (DDR): MCM proteins are implicated in the stabilization of stalled replication forks and the activation of DNA damage checkpoints. mdpi.com In yeast, mutations in MCM2 can impair the phosphorylation of the checkpoint kinase Rad53, suggesting a role for MCM2 in the checkpoint signaling pathway. mdpi.com
Transcriptional Regulation: The MCM helicase may help displace RNA polymerase II from promoters and unwind DNA ahead of active transcription, suggesting an intersection between the replication and transcription machineries. mdpi.comnih.gov
Future research should focus on validating these roles in a broader range of fungal species and identifying the specific domains of MCM2 and the molecular partners involved in these non-canonical functions.
High-Resolution Structural Insights into Fungal MCM2-Containing Complexes and Conformational Changes
Understanding the function of MCM2 requires detailed knowledge of its three-dimensional structure and the dynamic conformational changes it undergoes. Cryo-electron microscopy (cryo-EM) has revolutionized our ability to visualize the architecture of the MCM complex at near-atomic resolution. nih.govelifesciences.orgh1.co
High-resolution structures of the yeast MCM2-7 double hexamer have revealed how two single hexamers associate and form a kinked central channel that encircles duplex DNA. nih.govh1.co These studies, along with structures of the active CMG (Cdc45-MCM-GINS) helicase, show that the complex undergoes significant conformational rearrangements during its activation and translocation along DNA. nih.govethz.ch
Key areas for future structural biology research include:
Capturing Transient States: Visualizing the intermediate conformational states of the fungal MCM complex during ATP hydrolysis, DNA binding, and initial unwinding.
Structures with Regulatory Factors: Determining the structures of fungal MCM2-7 in complex with various regulatory kinases, phosphatases, and other factors to understand the structural basis of its regulation.
Species-Specific Differences: Comparative structural analysis of MCM complexes from diverse fungal phyla, including important pathogens and industrial organisms, could reveal conserved mechanisms and species-specific adaptations.
| Complex/State | Key Structural Features | Method of Study | Reference |
|---|---|---|---|
| MCM2-7 Double Hexamer | Two head-to-head heterohexameric rings encircling dsDNA with a kinked central channel. nih.govh1.co | Cryo-Electron Microscopy (Cryo-EM) | nih.gov |
| CMG Helicase on DNA Fork | Single MCM2-7 ring complexed with Cdc45 and GINS, translocating on ssDNA. ethz.ch N-terminal and AAA+ tiers work in concert. ethz.ch | Cryo-Electron Microscopy (Cryo-EM) | ethz.ch |
| MCM2-Histone Complex | N-terminal histone-binding domain of MCM2 wraps around the lateral surface of an H3-H4 tetramer. researchgate.net | X-ray Crystallography | researchgate.net |
Systems Biology and Omics Approaches to Fungal MCM2 Network Analysis
To fully comprehend the roles of MCM2, it is essential to place it within the broader context of the cellular protein network. Systems biology and "omics" approaches are powerful tools for achieving this holistic view. davidmoore.org.uk The availability of numerous sequenced fungal genomes provides a solid foundation for these large-scale analyses. davidmoore.org.uknih.gov
Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins that physically interact with MCM2 in vivo. Quantitative proteomic methods, such as iTRAQ, can reveal how the abundance of MCM2 and its interacting partners changes in response to different conditions, such as cell cycle progression or antifungal drug treatment. nih.govoup.com
Genomics and Transcriptomics: Synthetic Genetic Array (SGA) analysis can uncover genetic interactions, identifying genes that become essential or deleterious when MCM2 function is compromised. davidmoore.org.uk Transcriptomic studies can reveal how perturbation of MCM2 affects global gene expression. oup.com
Integrated Network Analysis: The ultimate goal is to integrate these different omics datasets to build comprehensive models of the fungal MCM2 network. This will provide insights into how MCM2's core replication function is coordinated with other cellular processes like DNA repair, transcription, and cell division. davidmoore.org.uk
Development of Advanced Methodological Tools for Fungal MCM2 Research
Progress in understanding fungal MCM2 is intrinsically linked to the development and application of advanced research tools. Several areas warrant further methodological innovation:
Improved Protein Extraction: The robust cell wall of many fungi presents a challenge for protein extraction, which is a critical first step for most proteomic studies. nih.gov The development of more efficient and standardized extraction protocols is needed. nih.gov
Advanced Imaging: Super-resolution microscopy techniques could be used to visualize the dynamics of MCM2 localization and complex assembly within living fungal cells with unprecedented detail.
Genetic Manipulation Tools: While well-established in model yeasts, the application of sophisticated genetic tools like CRISPR-Cas9 for precise genome editing in a wider range of non-model and pathogenic fungi will be crucial for in vivo functional analysis of MCM2.
Single-Molecule Techniques: Single-molecule FRET and optical tweezers can provide real-time information on the conformational dynamics and motor activity of the fungal MCM helicase as it interacts with DNA. ethz.ch
Translational Potential of Fungal MCM2 Research
Given that the MCM complex is essential for the proliferation of all eukaryotic cells, it represents a promising target for therapeutic intervention. wikipedia.orgwikipedia.org Research into fungal MCM2 has significant translational potential, particularly in the development of novel antifungal agents.
Antifungal Drug Development: Because DNA replication is fundamental to fungal growth and pathogenicity, inhibitors that specifically target the fungal MCM complex could serve as potent fungicides. The goal would be to exploit subtle structural or functional differences between fungal and human MCM proteins to achieve selective toxicity. Small molecules that disrupt MCM2's ATPase activity, its interaction with other MCM subunits, or its loading onto DNA are all viable strategies. scbt.com
Biomarkers: In pathogenic fungi, the expression levels of MCM proteins could potentially serve as biomarkers for proliferation and virulence, aiding in diagnostics and prognostics. nih.gov
Future work in this area will involve high-throughput screening for specific inhibitors of fungal MCM complexes and detailed structural studies of these complexes to guide rational drug design.
Q & A
Q. What is the role of MCM2 in fungal DNA replication, and how can its activity be experimentally validated?
MCM2, a subunit of the MCM2-7 helicase complex, is critical for initiating DNA replication by licensing origins during the G1 phase. Methodological validation includes:
- Chromatin Immunoprecipitation (ChIP-seq) to map replication origins bound by MCM2 .
- CUT&RUN assays to quantify chromatin-bound MCM2 in wild-type vs. mutant fungal strains (e.g., 13,742 peaks in wild-type mouse ES cells vs. 3,339 in mutants) .
- Flow cytometry to assess cell cycle progression in MCM2-depleted cells .
Q. How can researchers detect phosphorylation states of MCM2 in fungal cells?
Phosphorylation at residues like Ser108 (human ortholog) regulates replication activity. Key methods:
- Phospho-specific antibodies (e.g., anti-Phospho-MCM2 (Ser139)) validated via Western blotting .
- Site-directed mutagenesis to create phospho-null or phospho-mimetic mutants, followed by functional assays (e.g., replication efficiency) .
- Mass spectrometry for unbiased identification of phosphorylation sites .
Q. What experimental approaches confirm MCM2 expression levels in fungal models?
- Western blotting with monoclonal antibodies targeting conserved epitopes (e.g., anti-MCM2 antibodies validated in human/mouse studies) .
- qRT-PCR using primers designed against fungal-specific MCM2 isoforms .
- Recombinant protein expression in E. coli or yeast systems with His-tags for purification and activity assays .
Q. How is MCM2 involved in fungal cell cycle regulation?
MCM2 ensures replication licensing and prevents re-replication. Experimental strategies:
- Cell synchronization (e.g., hydroxyurea arrest) to study MCM2 recruitment during G1/S transition .
- Knockdown/knockout models to observe replication defects (e.g., incomplete DNA synthesis) .
Advanced Research Questions
Q. How do Mcm2 mutations affect chromatin accessibility in fungal stem cells?
- CUT&RUN/ATAC-seq to compare chromatin landscapes in wild-type vs. Mcm2-2A mutants (e.g., reduced peaks in mutant NPCs: 1,519 vs. 2,686 in wild-type) .
- MNase digestion assays to assess nucleosome positioning changes .
- RNA-seq to correlate chromatin accessibility with transcriptional dysregulation .
Q. What bioinformatics tools analyze MCM2’s prognostic value in fungal-related cancers?
- Survival analysis : Kaplan-Meier curves and Cox regression using TCGA data (e.g., MCM2 overexpression linked to lower survival in breast cancer, p ≤ 0.05) .
- Co-expression networks : Weighted Gene Co-expression Network Analysis (WGCNA) to identify MCM2-associated pathways (e.g., DNA repair, cell cycle) .
- Functional enrichment : KEGG/GO analysis to link MCM2 to oncogenic pathways (e.g., “Cell proliferation” and “DNA replication” terms) .
Q. How can researchers study MCM2’s interaction with histone complexes in fungi?
- Co-immunoprecipitation (Co-IP) with histone H3-H4 tetramers .
- AlphaFold predictions to model MCM2-Mrc1-histone interfaces, validated via mutagenesis .
- Cryo-EM to resolve structural details of MCM2-histone binding .
Q. What challenges arise when resolving MCM2’s structure in fungal species?
- Heterologous expression : Optimizing fungal MCM2 solubility in E. coli .
- Crystallization hurdles : Using truncation constructs (e.g., N-terminal domains) for X-ray crystallography .
- Post-translational modifications : Co-expressing kinases/phosphatases to maintain functional phosphorylation states .
Q. How to design experiments testing Mcm2’s role in fungal stress responses (e.g., sulfide exposure)?
Q. What statistical methods validate MCM2 co-expression networks in pan-cancer analyses?
Q. Methodological Notes
- Antibody Validation : Always include positive/negative controls (e.g., phospho-null mutants) in Western blots .
- Structural Studies : Combine computational (AlphaFold) and biochemical (crosslinking-MS) approaches for robust models .
- Ethical Standards : Adhere to guidelines for genomic data sharing (e.g., TCGA) and preclinical reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
